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molecular formula C19H24ClNO2 B8476213 3-(3-Methoxyphenyl)-1-benzyl-piperidine-3-ol hydrochloride CAS No. 83010-43-9

3-(3-Methoxyphenyl)-1-benzyl-piperidine-3-ol hydrochloride

Cat. No. B8476213
M. Wt: 333.8 g/mol
InChI Key: UUYAKWHBQZLCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382942

Procedure details

9 g of magnesium were activated by sublimation of iodine and were cooled and 20 ml of ether and 2 ml of tetrahydrofuran were added thereto. Then, 2 ml of m-bromoanisole were added thereto under an inert atmosphere and the reaction began. Then, a solution of 50 ml of m-bromoanisole in 200 ml of ether and 20 ml of tetrahydrofuran were added dropwise to the mixture over 2 hours and the mixture was refluxed for one hour and allowed to stand for 16 hours. 120 ml of the solution were cooled to 5° to 10° C. while adding a solution of 20 g of N-benzyl-3-piperidone in 100 ml of tetrahydrofuran dropwise under an inert atmosphere. The mixture was stirred for 3 hours and was then cooled in an ice bath. 200 ml of aqueous saturated ammonium chloride solution were added dropwise to the mixture at 5° to 20° C. and the mixture was vacuum filtered. The decanted aqueous phase was extracted with ethyl acetate and the ethyl acetate extract was extracted with 2 N hydrochloric acid. The aqueous extract was made alkaline by addition of sodium hydroxide and was extracted with ethyl acetate. The organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The 30 g of residue were dissolved in ethyl acetate and a solution of hydrogen chloride gas in ethyl acetate was added thereto until the pH was acidic. Crystallization was induced and the mixture was vacuum filtered to obtain 3-(3-methoxyphenyl)-1-benzyl-piperidine-3-ol hydrochloride melting at 210° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
120 mL
Type
reactant
Reaction Step Six
Quantity
20 g
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:6]=[C:7]([O:11][CH3:12])[CH:8]=[CH:9][CH:10]=1.[CH2:13]([N:20]1[CH2:25][CH2:24][CH2:23][C:22](=[O:26])[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-:27].[NH4+]>CCOCC.O1CCCC1>[ClH:27].[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:22]2([OH:26])[CH2:23][CH2:24][CH2:25][N:20]([CH2:13][C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH2:21]2)[CH:10]=[CH:9][CH:8]=1 |f:4.5,8.9|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
solution
Quantity
120 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were cooled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The decanted aqueous phase was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
ADDITION
Type
ADDITION
Details
by addition of sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The 30 g of residue were dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
a solution of hydrogen chloride gas in ethyl acetate was added
CUSTOM
Type
CUSTOM
Details
Crystallization
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.COC=1C=C(C=CC1)C1(CN(CCC1)CC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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